![molecular formula C24H25ClN2O2 B1678847 11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one CAS No. 362503-73-9](/img/structure/B1678847.png)

11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one

Übersicht

Beschreibung

1,4-Benzodiazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . They are commonly prescribed for various pathologies and have been the subject of extensive research for many decades .

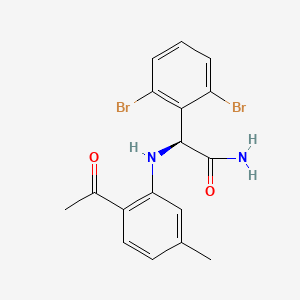

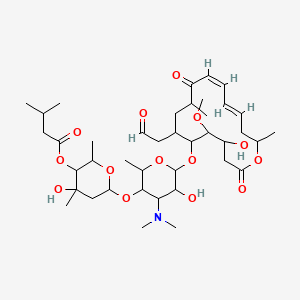

Molecular Structure Analysis

The molecular structure of 1,4-benzodiazepines includes a seven-membered diazepine ring fused to a benzene ring . The specific compound you mentioned also contains additional functional groups, including a chlorophenyl group and a pentyl ketone group.Chemical Reactions Analysis

1,4-Benzodiazepines can undergo a variety of chemical reactions, including condensation with isocyanide reagents to form imidazobenzodiazepines . The specific reactions that “11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one” can undergo would depend on the conditions and reagents used.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Researchers have developed new methods to synthesize derivatives of the compound, aiming to explore its pharmacological potential, particularly in the central nervous system. A study highlighted the efficient synthesis of novel derivatives through condensation and cyclization processes, emphasizing the structural determination of these compounds via spectral analysis (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004). Another research effort focused on synthesizing 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, including structural elucidation by X-ray single-crystal diffraction to understand their crystal structure and potential applications (Wang et al., 2014).

Chemical Properties and Reactions

The chemical reactions and properties of similar dibenzo-1,4-diazepin-1-one derivatives have been investigated. For example, the photochemical reactions of azo compounds related to the dibenzo[c,f][1,2]-diazepine structure under acidic conditions have been studied to understand their photochemical behavior and potential applications in synthesizing new compounds (Joshua & Lewis, 1967).

Potential Industrial Applications

Research into the corrosion inhibition properties of benzodiazepine derivatives has revealed their efficiency as corrosion inhibitors for mild steel in acidic media. This suggests potential industrial applications in protecting metals from corrosion, highlighting the importance of understanding the molecular structure and adsorption behavior of such compounds (Laabaissi et al., 2021).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

RBC10, also known as “11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one”, primarily targets the Ral protein . Ral is a small GTPase protein that is involved in intracellular signaling .

Mode of Action

RBC10 inhibits the binding of Ral to its effector RALBP1 . This inhibition disrupts the normal functioning of the Ral signaling pathway, leading to changes in cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by RBC10 is the Ral signaling pathway . This pathway plays a crucial role in various cellular processes, including cell proliferation, survival, and migration . By inhibiting the interaction between Ral and RALBP1, RBC10 disrupts this pathway, potentially leading to downstream effects such as reduced cell proliferation and survival .

Pharmacokinetics

It’s known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy

Result of Action

RBC10 has been shown to inhibit Ral-mediated cell spreading of murine embryonic fibroblasts and anchorage-independent growth of human cancer cell lines . This suggests that RBC10 may have potential anti-cancer properties .

Eigenschaften

IUPAC Name |

6-(2-chlorophenyl)-5-pentanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O2/c1-2-3-15-22(29)27-20-13-7-6-11-18(20)26-19-12-8-14-21(28)23(19)24(27)16-9-4-5-10-17(16)25/h4-7,9-11,13,24,26H,2-3,8,12,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERBEDAMDXRGFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is RBC10 and why is it of interest to cancer researchers?

A1: RBC10 (11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one) is a small molecule identified through virtual screening for its ability to bind to the GDP-bound form of Ral GTPase. [, ] RalA and RalB are proteins involved in various cellular processes, including proliferation, survival, and metastasis, and have been implicated in the development and progression of several cancers. [] Therefore, inhibiting Ral function with compounds like RBC10 is a potential strategy for cancer treatment.

Q2: How does RBC10 interact with its target, Ral GTPase?

A2: RBC10 binds to a specific site on the GDP-bound form of Ral. [] This binding is thought to lock Ral in its inactive GDP-bound state, preventing it from being activated by guanine nucleotide exchange factors (GEFs) and subsequently inhibiting its downstream signaling. []

Q3: What are the downstream effects of RBC10 inhibiting Ral GTPase activity?

A3: While the exact mechanisms are still under investigation, research suggests that RBC10's inhibition of Ral GTPase leads to several effects on cancer cells, including:

- Reduced Cell Viability and Proliferation: Studies have shown that RBC10 can decrease the viability and proliferation of various cancer cell lines. []

- Inhibition of Cell Migration and Invasion: RBC10 has demonstrated the ability to hinder the migration and invasion of cancer cells, key processes in metastasis. []

Q4: Has the Structure-Activity Relationship (SAR) of RBC10 or related compounds been explored?

A4: While the provided research focuses on RBC10 specifically, it mentions identifying several related compounds (RBC6, RBC8) with similar Ral-binding properties. [] This suggests ongoing SAR studies are being conducted to optimize the potency, selectivity, and drug-like properties of these Ral inhibitors.

Q5: Are there any analytical methods used to characterize or quantify RBC10?

A5: The research mentions using Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the interaction between RBC10 and Ral. [] Additional analytical methods for characterizing and quantifying RBC10 are likely employed but not specifically detailed in the provided research papers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,5-Di-tert-butyl-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B1678773.png)